Ethyl (2-ethylbenzoyl)acetate
Overview
Description
Ethyl (2-ethylbenzoyl)acetate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This compound is also known by other names such as benzoylacetic acid ethyl ester and ethyl β-oxobenzenepropanoate .
Preparation Methods
Ethyl (2-ethylbenzoyl)acetate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like benzene under reflux conditions for several hours. After the reaction is complete, the product is purified through distillation .
Another method involves the reaction of ethyl acetate with ethyl benzoate in the presence of sodium ethoxide. This method also requires refluxing the reaction mixture for an extended period, followed by purification through distillation .
Chemical Reactions Analysis
Ethyl (2-ethylbenzoyl)acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and condensation reactions.
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Hydrolysis: : In the presence of an acid or base, this compound can be hydrolyzed to produce benzoylacetic acid and ethanol. Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) involves the use of a strong base like sodium hydroxide .
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Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol .
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Condensation: : this compound can undergo Claisen condensation reactions with compounds like malononitrile to form more complex molecules. This reaction typically requires a base and results in the formation of β-diketones .
Scientific Research Applications
Ethyl (2-ethylbenzoyl)acetate has several applications in scientific research and industry:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : The compound is used in studies involving microbial reduction. For example, it can be reduced by microorganisms like Saccharomyces cerevisiae to produce chiral alcohols, which are valuable in the synthesis of enantiomerically pure compounds .
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Medicine: : this compound is used in the synthesis of medicinal compounds, including antibiotics and anti-inflammatory agents .
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Industry: : It is used in the production of fragrances and flavorings due to its pleasant aroma .
Mechanism of Action
The mechanism of action of ethyl (2-ethylbenzoyl)acetate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl (2-ethylbenzoyl)acetate can be compared with other similar esters such as ethyl acetate, ethyl benzoate, and ethyl acetoacetate.
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Ethyl acetate: : A simple ester with the formula C₄H₈O₂, commonly used as a solvent in various industrial applications .
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Ethyl benzoate: : An ester with the formula C₉H₁₀O₂, used in the manufacture of perfumes and flavorings .
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Ethyl acetoacetate: : An ester with the formula C₆H₁₀O₃, used as a starting material in the synthesis of various pharmaceuticals and agrochemicals .
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in the synthesis of more complex molecules.
Properties
IUPAC Name |
ethyl 3-(2-ethylphenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDXYPXRNDAGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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